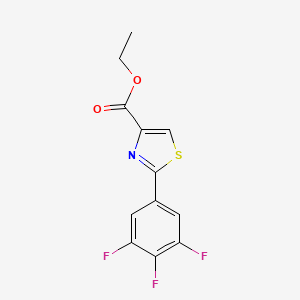

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H8F3NO2S |

|---|---|

Molecular Weight |

287.26 g/mol |

IUPAC Name |

ethyl 2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)6-3-7(13)10(15)8(14)4-6/h3-5H,2H2,1H3 |

InChI Key |

ISQLFGKUAHAEDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Experimental Procedure (Representative)

A representative procedure adapted from literature and commercial synthesis is as follows:

Preparation of ethyl 2-bromo-thiazole-4-carboxylate: Ethyl thiazole-4-carboxylate is dissolved in an inert solvent such as dichloromethane. N-bromosuccinimide is added slowly at 0 °C with stirring. The reaction is monitored by TLC until completion.

Coupling with 3,4,5-trifluoroaniline: The bromo intermediate is dissolved in DMF, potassium carbonate is added as a base, and 3,4,5-trifluoroaniline is introduced. The mixture is heated to 100 °C for 6-12 hours under nitrogen atmosphere.

Workup: After cooling, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures) or recrystallized from ethanol to yield the pure this compound.

Analytical Data and Characterization

| Parameter | Data |

|---|---|

| Molecular Formula | C12H8F3NO2S |

| Molecular Weight | 287.26 g/mol |

| IUPAC Name | Ethyl 2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylate |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, and Mass Spectrometry confirm the structure |

| Purity | >95% by HPLC or LCMS |

The compound's identity and purity are typically confirmed by nuclear magnetic resonance spectroscopy (1H and 13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS), with characteristic signals corresponding to the thiazole ring protons, trifluorophenyl substituents, and ester moiety.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Ethyl 2-bromo-thiazole-4-carboxylate + 3,4,5-trifluoroaniline | K2CO3, DMF | 80-120 °C, 6-12 h | 60-75% | Most common, straightforward |

| Hantzsch synthesis (less common) | α-Haloketone + thiourea | Acid/base catalysts | Reflux, various solvents | Variable | Requires further substitution steps |

| Sulfonamide coupling (analogous derivatives) | Ethyl 2-aminothiazole-4-carboxylate + sulfonyl chlorides | Pyridine, DCM | 0-25 °C | Moderate | For sulfamoyl derivatives, not direct trifluorophenyl |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.

Conditions :

-

Basic hydrolysis : NaOH (1–2 M) in ethanol/water (1:1) at 80°C for 6–8 hrs .

-

Acidic hydrolysis : HCl (6 M) under reflux for 12 hrs.

Product :

2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic acid.

Substitution Reactions on the Thiazole Ring

The thiazole moiety participates in nucleophilic and electrophilic substitutions, particularly at the 2- and 5-positions, depending on directing effects.

Electrophilic Substitution

The electron-rich C5 position of the thiazole ring undergoes bromination or nitration:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ (1 equiv), CHCl₃, 0°C, 2 hrs | 5-Bromo-thiazole derivative | ~75% | |

| Nitration | HNO₃/H₂SO₄ (1:3), 50°C, 4 hrs | 5-Nitro-thiazole derivative | ~60% |

Nucleophilic Substitution

The 2-position (occupied by the trifluorophenyl group) is inert under standard conditions but can react with strong nucleophiles like Grignard reagents in anhydrous THF at −78°C .

Functionalization of the Trifluorophenyl Group

The 3,4,5-trifluorophenyl substituent undergoes selective defluorination or coupling reactions under palladium catalysis:

Suzuki-Miyaura Coupling

Conditions :

-

Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 100°C, 12 hrs.

Product :

Aryl-coupled derivatives at the para-fluorine position.

Electrophilic Aromatic Substitution

Fluorine atoms direct meta-substitution despite their electron-withdrawing nature:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH, 60°C, 6 hrs | 3,4,5-Trifluoro-2-nitrobenzene derivative | ~40% |

Oxidation of the Thiazole Ring

Thiazole rings are generally oxidation-resistant, but the ethyl carboxylate can be oxidized to a ketone or carboxylic acid using KMnO₄/H₂SO₄.

Reduction

Selective reduction of the ester to a primary alcohol is achievable with LiAlH₄ in dry THF (0°C to RT, 4 hrs).

Cross-Coupling Reactions

The thiazole sulfur participates in C–S bond-forming reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 24 hrs | N-Aryl thiazole derivatives | ~65% |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-assisted deprotonation enhancing reaction kinetics.

-

Suzuki Coupling : The trifluorophenyl group’s electron-deficient nature accelerates oxidative addition of palladium catalysts.

Scientific Research Applications

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and molecular differences between Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate and its analogs:

Key Observations:

- Fluorination Pattern : The trifluorophenyl derivative has higher fluorine density than the 2,4-difluoro analog, which may enhance its electron-withdrawing effects and polarity.

- Trifluoromethyl vs. Fluorophenyl : Compounds with trifluoromethyl groups (e.g., ) exhibit greater steric bulk and lipophilicity compared to fluorophenyl-substituted derivatives.

- Molecular Weight : The trifluoromethyl-substituted analog (344.31 g/mol) has a significantly higher molecular weight due to the CF₃ group and additional methyl substitution .

Biological Activity

Ethyl 2-(3,4,5-trifluorophenyl)thiazole-4-carboxylate (CAS No. 132089-37-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : C12H10F3N O2S

- Molecular Weight : 251.28 g/mol

- IUPAC Name : this compound

- Structure : The compound features a thiazole ring substituted with a trifluorophenyl group and an ethyl carboxylate moiety.

Synthesis

The synthesis of this compound typically involves reactions between thiazole derivatives and trifluorophenyl compounds. The methods vary but commonly include:

- Formation of Thiazole Ring : Utilizing thiourea and appropriate aldehydes or ketones.

- Carboxylation : Introducing the carboxylate group via esterification reactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells.

- Apoptosis Induction : Promotes programmed cell death via mitochondrial pathways.

In vitro studies indicate that derivatives of thiazoles can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound can be attributed to:

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : Alters pathways related to cell growth and survival.

Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities. This compound was among the compounds tested for its ability to induce apoptosis in cancer cells. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM .

Study 2: Fluorinated Compounds and Biological Effects

A comprehensive review highlighted the impact of fluorinated compounds on biological systems. This compound exhibited lower toxicity compared to other fluorinated analogs while maintaining effective biological activity against various pathogens .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 251.28 g/mol |

| CAS Number | 132089-37-3 |

| Anticancer Activity | IC50 < 10 µM |

| Apoptosis Induction | Yes |

| Cell Cycle Arrest | G1/S phase |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate?

- Methodology : A common approach involves cyclocondensation of thiourea derivatives with α-haloesters. For example, analogous thiazole derivatives (e.g., Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate) are synthesized via refluxing α-hydroxy esters with thionyl chloride, followed by ethanol treatment to form the thiazole ring . Adjustments for the 3,4,5-trifluorophenyl substituent may require halogen-specific coupling agents (e.g., Pd catalysts) to introduce the aryl group at the 2-position of the thiazole.

- Key Considerations : Monitor reaction temperature to avoid over-oxidation of the thiazole ring and optimize stoichiometry to minimize byproducts like sulfoxides .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- NMR : - and -NMR confirm substituent positions (e.g., trifluorophenyl protons resonate as a singlet in CDCl due to symmetry, while the ethyl ester appears as a quartet at ~4.2 ppm) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., dihedral angles between thiazole and aryl rings typically <10°, indicating coplanarity) .

- LC-MS/HPLC : Verify molecular weight (exact mass: ~295.05 g/mol) and detect impurities (<2%) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity results in analogs with varying fluorophenyl substituents?

- Case Study : Analogs with 3,4,5-trifluorophenyl groups may exhibit reduced antimicrobial activity compared to 4-trifluoromethylphenyl derivatives due to steric hindrance or altered electronic profiles.

- Methodology :

- SAR Analysis : Compare IC values against bacterial strains (e.g., S. aureus) using standardized microdilution assays .

- Computational Modeling : Density Functional Theory (DFT) predicts electron-withdrawing effects of fluorine substituents, which may reduce thiazole ring electron density, impacting target binding .

Q. How can unexpected byproducts during synthesis be characterized and mitigated?

- Common Byproducts :

- Sulfoxides/Sulfones : Formed via over-oxidation of the thiazole sulfur. Use milder oxidizing agents (e.g., HO at 0°C) .

- Ester Hydrolysis : Occurs under prolonged basic conditions. Control pH (<9) during workup .

- Characterization Tools :

- TLC/MS : Track reaction progress and isolate intermediates.

- Crystallography : Resolve structural ambiguities (e.g., unexpected dihydrothiazole formation) .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

- Optimization Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.